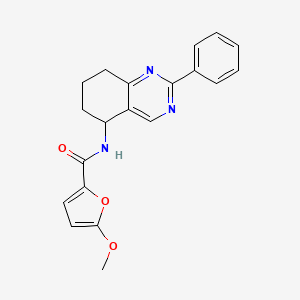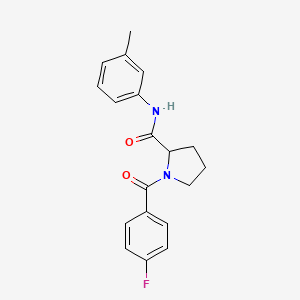![molecular formula C16H26N2O4 B5972190 methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate, commonly known as MG-132, is a proteasome inhibitor that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential to inhibit the degradation of proteins, leading to the accumulation of damaged proteins and ultimately triggering cell death. In
Applications De Recherche Scientifique
MG-132 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the degradation of proteins, leading to the accumulation of damaged proteins and ultimately triggering cell death. This property has been exploited in various research fields, including cancer research, neurodegenerative disease research, and immunology research. MG-132 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In neurodegenerative disease research, MG-132 has been shown to reduce the accumulation of misfolded proteins, which are implicated in the development of various neurodegenerative diseases. In immunology research, MG-132 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
MG-132 exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. Proteasome inhibition leads to the accumulation of damaged proteins, ultimately triggering cell death. MG-132 specifically targets the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins. This accumulation of proteins triggers the unfolded protein response, leading to the activation of various stress signaling pathways and ultimately triggering cell death.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce the accumulation of misfolded proteins in neurodegenerative diseases, and modulate the immune response in immunology research. MG-132 has also been shown to induce oxidative stress, leading to the activation of various stress signaling pathways. Additionally, MG-132 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
MG-132 has several advantages and limitations for lab experiments. One of the primary advantages of MG-132 is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MG-132 has been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, making it a potential candidate for the treatment of such diseases. However, one of the limitations of MG-132 is its potential toxicity, which can affect the viability of cells in lab experiments. Additionally, MG-132 can affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response, which can complicate the interpretation of experimental results.
Orientations Futures
MG-132 has several potential future directions for scientific research. One of the potential future directions for MG-132 is its application in cancer treatment. MG-132 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MG-132 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response, which can potentially be exploited in cancer treatment. Another potential future direction for MG-132 is its application in neurodegenerative disease research. MG-132 has been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, making it a potential candidate for the treatment of such diseases. Additionally, MG-132 has been shown to affect the expression of various genes involved in stress response, which can potentially be exploited in the treatment of neurodegenerative diseases. Overall, MG-132 has several potential future directions for scientific research, which can potentially lead to the development of novel treatments for various diseases.
Méthodes De Synthèse
MG-132 is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of cyclohexylmethylamine with 3-methylbutanal to form a piperidine intermediate. This intermediate is then subjected to a series of reactions involving the use of acetic anhydride, hydrochloric acid, and glycine to form the final product, MG-132. The synthesis of MG-132 is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propriétés
IUPAC Name |
methyl 2-[[1-(cyclohexylmethyl)-6-oxopiperidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-22-15(20)9-17-16(21)13-7-8-14(19)18(11-13)10-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAIALKPDDWBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(cyclohexylmethyl)-6-oxopiperidine-3-carbonyl]amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)

![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)

![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)